1-Ethylpiperazin-2-one

Description

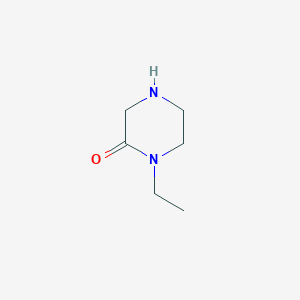

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGAVZGSIVHGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432150 | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-08-8 | |

| Record name | 1-Ethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59702-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethylpiperazin-2-one: A Comprehensive Technical Guide for Scientific Professionals

Introduction

1-Ethylpiperazin-2-one, identified by the CAS number 59702-08-8 , is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural scaffold, featuring a piperazine ring with an ethyl group at the N1 position and a carbonyl group at the C2 position, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for designing and optimizing synthetic routes and analytical methods.

| Property | Value | Source |

| CAS Number | 59702-08-8 | [1] |

| Molecular Formula | C6H12N2O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Typically a liquid | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Soluble in various organic solvents | |

| SMILES | CCN1CCNCC1=O | [2] |

| InChI | InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 | [2] |

Synthesis of this compound and Derivatives

The synthesis of piperazin-2-one derivatives is a field of active research, with various methodologies being developed to afford these valuable scaffolds. One notable approach involves a cascade, metal-promoted transformation.[3] This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core in a one-pot process, allowing for the formation of three new bonds and introducing two points of diversity.[3] This strategy is particularly advantageous for combinatorial synthesis due to its efficiency and the ability to generate a library of structurally diverse compounds.[3]

General Synthetic Workflow Example

The following diagram illustrates a conceptual workflow for the synthesis of piperazin-2-one derivatives, highlighting the key stages from starting materials to the final product.

Caption: A conceptual workflow for the synthesis of substituted piperazin-2-ones.

Detailed Experimental Protocol: A Representative Synthesis of a Piperazin-2-one Derivative

The following protocol is a generalized representation based on modern synthetic methodologies for piperazin-2-one derivatives.[3] Note: This is an illustrative example and specific reaction conditions may vary depending on the substrates used.

Objective: To synthesize a substituted piperazin-2-one derivative via a palladium-catalyzed cascade reaction.

Materials:

-

Chloro allenylamide (1.0 eq)

-

Primary amine (1.2 eq)

-

Aryl iodide (1.1 eq)

-

Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)

-

Ligand (e.g., Xantphos, 10 mol%)

-

Base (e.g., K2CO3, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the chloro allenylamide, primary amine, aryl iodide, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to 85-90 °C and stir for 16 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired piperazin-2-one derivative.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents, ensuring the efficiency of the catalytic cycle.

-

Anhydrous Solvent: The absence of water is important as it can interfere with the catalytic cycle and lead to undesired side reactions.

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired bond-forming steps in the cascade reaction.

-

Base: The base is necessary to neutralize any acidic byproducts and to facilitate key steps in the catalytic cycle, such as the deprotonation of the amine.

Applications in Drug Development

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs.[4] Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for pharmacokinetic profiles.[4] Piperazin-2-ones, as derivatives of piperazine, serve as versatile scaffolds for the development of novel therapeutic agents.

While specific applications of this compound itself are not extensively detailed in publicly available literature, its structural class is of high interest. The piperazinone core can be found in compounds with a wide range of biological activities. For instance, derivatives of piperazine are key components in drugs targeting various conditions. The ability to introduce substituents at different positions of the piperazin-2-one ring allows for the fine-tuning of a molecule's interaction with biological targets.

Analytical Methods

The characterization and quantification of this compound and its derivatives are essential for quality control and research purposes. Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like piperazines.[5][6] High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection, is another powerful tool for the analysis of piperazine derivatives, especially for non-volatile or thermally labile compounds.[7][8]

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential in the synthesis of novel compounds for drug discovery and development. Its unique structure provides a versatile platform for medicinal chemists to explore new chemical space. A thorough understanding of its properties, synthesis, and analytical methods is crucial for harnessing its full potential in the advancement of science.

References

-

This compound, CAS Number: 59702-08-8. 1PlusChem LLC.

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3583-3592.

-

This compound (C6H12N2O). PubChem.

-

This compound hydrochloride. PubChem.

-

SAFETY DATA SHEET - 1-Ethylpiperazine. Fisher Scientific.

-

N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie.

-

SAFETY DATA SHEET - 1-Ethylpiperazine. Sigma-Aldrich.

-

1-Ethylpiperazine. ChemicalBook.

-

SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. TCI Chemicals.

-

Safety Data Sheet - N-Ethylpiperazine. LGC Standards.

-

1-Ethylpiperazine 98%. Sigma-Aldrich.

-

Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.

-

1-Ethylpiperazine Dealer and Distributor. Multichem.

-

N-Ethylpiperazine. NIST WebBook.

-

N-ETHYL PIPERAZINE. Loba Chemie.

-

Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6891.

-

Analytical CHEMISTRY.

-

1-Methylpiperazin-2-one. Sigma-Aldrich.

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health.

-

Synthesis of Piperazin-2-ones. Thieme Chemistry.

-

Synthesis method of chiral piperazinone derivative. Google Patents.

-

Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka.

-

1-Methylpiperazin-2-one. PubChem.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

-

A Review on Analytical Methods for Piperazine Determination.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health.

-

What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? Guidechem.

-

The Role of 1-Acetylpiperazine in Drug Development & Discovery.

Sources

- 1. 1pchem.com [1pchem.com]

- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hakon-art.com [hakon-art.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. jocpr.com [jocpr.com]

- 9. fishersci.nl [fishersci.nl]

- 10. lobachemie.com [lobachemie.com]

- 11. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Molecular Structure of 1-Ethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 1-Ethylpiperazin-2-one (CAS No. 59702-08-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] By delving into its spectroscopic characteristics, synthesis, and reactivity, this document aims to equip researchers with the foundational knowledge necessary for its application in novel therapeutic design and development.

Introduction to this compound: A Privileged Scaffold

The piperazin-2-one moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a combination of amide and amine functionalities, allow for diverse substitutions and the creation of molecules with a wide range of biological activities. The introduction of an ethyl group at the N-1 position of the piperazine-2-one core, to form this compound, modulates its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Key Molecular Identifiers:

| Identifier | Value | Source |

| CAS Number | 59702-08-8 | [1][2] |

| Molecular Formula | C6H12N2O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CCN1CCNCC1=O | |

| InChI | InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 |

Elucidation of the Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) and a quartet integrating to 2 protons (CH₂) are anticipated. The triplet would be upfield, and the quartet would be slightly downfield due to the deshielding effect of the adjacent nitrogen atom.

-

Piperazinone Ring: The protons on the piperazinone ring would appear as multiplets. The protons adjacent to the carbonyl group (C3) would be the most deshielded among the ring protons. The protons at C5 and C6 would also give rise to multiplet signals. The proton on the secondary amine (N4-H) would likely appear as a broad singlet.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments.

-

Carbonyl Carbon (C2): A signal in the downfield region (typically ~170 ppm) is expected for the amide carbonyl carbon.

-

Ethyl Group Carbons: Two signals are expected for the ethyl group: one for the methyl carbon (CH₃) and one for the methylene carbon (CH₂).

-

Piperazinone Ring Carbons: Three distinct signals are anticipated for the three non-equivalent methylene carbons of the piperazinone ring (C3, C5, and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the piperazinone ring.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the ethyl group and the methylene groups of the ring.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl (C=O) stretching vibration. This is a key diagnostic peak for the piperazinone structure.

-

C-N Stretch: Absorption bands in the 1000-1350 cm⁻¹ region corresponding to the C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (128.17).

-

Fragmentation Pattern: Common fragmentation pathways for cyclic amides and amines would be expected. Alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group would likely be a prominent fragmentation route. Loss of the ethyl group (M-29) and fragmentation of the piperazinone ring would lead to characteristic fragment ions.

Synthesis and Reactivity of this compound

The synthesis of N-substituted piperazin-2-ones can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Methodologies

Several established methods for the synthesis of N-substituted piperazin-2-ones can be adapted for the preparation of this compound.

3.1.1. Jocic-Type Reactions

One versatile method involves the Jocic-type reaction of enantiomerically-enriched trichloromethyl-containing alcohols with N-substituted diamines. This approach allows for the regioselective formation of 1-substituted piperazinones with good stereochemical control.

3.1.2. Cascade Double Nucleophilic Substitution

A metal-promoted cascade reaction utilizing a chloro allenylamide, a primary amine (in this case, ethylamine), and an aryl iodide can afford piperazinones in good yields. This one-pot process allows for the formation of multiple bonds and introduces diversity into the final product.

3.1.3. General Synthetic Workflow

A generalized workflow for the synthesis of N-substituted piperazin-2-ones is depicted below. This typically involves the cyclization of an N-substituted ethylenediamine derivative with a suitable two-carbon electrophile.

Caption: A generalized synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by the functional groups present in its structure: the secondary amine, the tertiary amine, and the amide.

-

N-Alkylation/N-Acylation: The secondary amine (N4) is a nucleophilic center and can readily undergo alkylation or acylation reactions, allowing for further functionalization of the piperazinone ring.

-

Amide Chemistry: The amide bond can be hydrolyzed under acidic or basic conditions, leading to ring-opening. The carbonyl group can also participate in reduction reactions.

-

Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions, a property that can be exploited in the design of metal-based catalysts or therapeutic agents.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in drug discovery. Its ability to be readily functionalized at the N4 position allows for the generation of libraries of compounds for screening against various biological targets. The piperazinone core can serve as a rigid spacer to orient pharmacophoric groups in a specific three-dimensional arrangement, enhancing their interaction with biological receptors.

Caption: The central role of the this compound scaffold in the drug discovery pipeline.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, drawing upon predictive spectroscopic analysis and established synthetic methodologies for related compounds. A thorough understanding of its chemical properties is paramount for its effective utilization in the design and synthesis of novel bioactive compounds. As research in this area continues, the development of robust and scalable synthetic routes and a deeper understanding of its reactivity will further solidify the position of this compound as a valuable tool in the arsenal of medicinal chemists.

References

-

This compound, CAS Number: 59702-08-8. 1PlusChem LLC. [Link]

-

1-Methylpiperazin-2-one (CAS 59702-07-7). PubChem. [Link]

Sources

1-Ethylpiperazin-2-one synthesis from ethylamine

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperazin-2-one from Ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from readily available ethylamine and proceeds through the formation of an N-ethylethylenediamine intermediate, followed by a cyclization step to yield the target piperazinone. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The methodologies described herein are designed to be self-validating, with an emphasis on causality and reproducibility.

Introduction: The Significance of the Piperazinone Scaffold

Piperazin-2-one and its derivatives are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1] Their conformational rigidity, hydrogen bonding capabilities, and ability to present substituents in defined spatial orientations make them attractive as peptide bond mimetics and core components of biologically active molecules.[2] The N-ethyl substitution, in particular, can modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor affinity. This guide focuses on a logical and efficient synthetic pathway to this compound, starting from the fundamental building block of ethylamine.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound from ethylamine is most effectively achieved through a two-step process. This strategy involves the initial preparation of N-ethylethylenediamine, which is subsequently cyclized to form the desired piperazinone ring. This approach offers superior control over the regioselectivity of the ethyl group placement compared to the direct ethylation of a pre-formed piperazin-2-one ring, which can often lead to a mixture of mono- and di-alkylated products.[3][4]

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of N-Ethylethylenediamine via Reductive Amination

The initial step involves the synthesis of N-ethylethylenediamine through the reductive amination of N-Cbz-aminoacetaldehyde with ethylamine. This method is highly efficient and provides excellent control over the formation of the secondary amine.[5]

Underlying Principles

Reductive amination is a powerful transformation in organic synthesis that combines the formation of an imine or enamine with its subsequent reduction to an amine in a single pot.[6][7] The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the imine intermediate without affecting the aldehyde starting material. Sodium triacetoxyborohydride is an ideal reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[7]

Caption: Workflow for the reductive amination step.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-aminoacetaldehyde | 193.21 | 10.0 g | 51.7 mmol |

| Ethylamine (2 M in THF) | 45.08 | 28.5 mL | 57.0 mmol |

| Sodium triacetoxyborohydride | 211.94 | 13.1 g | 61.9 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated NaHCO3 solution | - | 100 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a stirred solution of N-Cbz-aminoacetaldehyde (10.0 g, 51.7 mmol) in dichloromethane (200 mL) at 0 °C, add ethylamine (2 M in THF, 28.5 mL, 57.0 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add sodium triacetoxyborohydride (13.1 g, 61.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-N'-ethylethylenediamine, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

The second step involves the deprotection of the Cbz group and subsequent intramolecular cyclization to form the piperazinone ring. This is achieved through catalytic hydrogenation.

Underlying Principles

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be readily removed by catalytic hydrogenation.[8] In this step, the Cbz group is cleaved, and the liberated primary amine undergoes an intramolecular nucleophilic attack on the ester moiety (if a suitable precursor is used) or, in this case, on a suitable cyclizing agent. For this guide, we will consider the cyclization with ethyl chloroacetate.

Caption: Workflow for the deprotection and cyclization step.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Cbz-N'-ethylethylenediamine | 222.29 | 11.5 g | 51.7 mmol |

| Palladium on Carbon (10%) | - | 1.2 g | - |

| Methanol | - | 250 mL | - |

| Ethyl chloroacetate | 122.55 | 6.3 g | 51.7 mmol |

| Triethylamine | 101.19 | 10.5 g | 103.4 mmol |

Procedure:

-

Dissolve N-Cbz-N'-ethylethylenediamine (11.5 g, 51.7 mmol) in methanol (250 mL).

-

Add 10% palladium on carbon (1.2 g) to the solution.

-

Hydrogenate the mixture at 50 psi of hydrogen for 4 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain crude N-ethylethylenediamine.

-

Dissolve the crude N-ethylethylenediamine and triethylamine (10.5 g, 103.4 mmol) in ethanol (200 mL).

-

Add ethyl chloroacetate (6.3 g, 51.7 mmol) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data for this compound:

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), and the three methylene groups of the piperazinone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the four distinct methylene carbons, and the two carbons of the ethyl group. |

| MS (ESI+) | A molecular ion peak corresponding to the protonated molecule [M+H]⁺. |

| IR | A strong absorption band for the amide carbonyl group (around 1650 cm⁻¹) and N-H stretching (if any unreacted starting material is present). |

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of this compound from ethylamine. The presented methodology, centered around a key reductive amination and a subsequent deprotection-cyclization sequence, provides a clear and logical pathway for obtaining this important heterocyclic building block. By understanding the underlying principles of each transformation, researchers can effectively troubleshoot and adapt these protocols to their specific needs in the pursuit of novel therapeutic agents.

References

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. Retrieved January 8, 2026, from [Link]

-

Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. Retrieved January 8, 2026, from [Link]

-

Reductive Amination | Synthesis of Amines. (2022, February 17). The Organic Chemistry Tutor. Retrieved January 8, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved January 8, 2026, from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Moore, T. S., Boyle, M., & Thorn, V. M. (1929). VIII.—N-substituted derivatives of piperazine and ethylenediamine. Part I. The preparation of N-monosubstituted derivatives. Journal of the Chemical Society (Resumed), 39. Retrieved January 8, 2026, from [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.

- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.

-

Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved January 8, 2026, from [Link]

-

Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 8, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Ethylpiperazin-2-one: A Predictive and Methodological Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Ethylpiperazin-2-one (CAS: 59702-08-8; Molecular Formula: C₆H₁₂N₂O; Molecular Weight: 128.17 g/mol ). In the absence of publicly available experimental spectra, this document leverages computational predictive models to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both a theoretical spectral map for this compound and practical, field-proven methodologies for its empirical analysis.

Introduction

This compound is a heterocyclic organic compound belonging to the piperazinone class. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. The presence of the ethyl group at the N-1 position and the carbonyl group at the C-2 position creates a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

This guide is structured to provide not just the predicted data, but also the underlying principles and standard protocols for acquiring such data, ensuring a self-validating framework for researchers who may synthesize or work with this compound in the future.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C3 | 3.2 - 3.4 | Triplet (t) | 2H |

| H on C5 | 2.9 - 3.1 | Triplet (t) | 2H |

| H on C6 | 2.6 - 2.8 | Triplet (t) | 2H |

| H on C8 | 2.5 - 2.7 | Quartet (q) | 2H |

| H on N4 | 1.5 - 2.5 (broad) | Singlet (s) | 1H |

| H on C9 | 1.1 - 1.3 | Triplet (t) | 3H |

Disclaimer: These are predicted values and may vary from experimental results. Predictions are based on computational algorithms and a database of known chemical shifts.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Ethyl Group (C8 and C9): The protons on C9 are predicted to appear as a triplet in the upfield region (1.1 - 1.3 ppm) due to coupling with the two adjacent protons on C8. The protons on C8 are predicted to be a quartet (2.5 - 2.7 ppm) due to coupling with the three protons on C9. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.

-

Piperazinone Ring Protons (C3, C5, C6): The methylene protons on C3, C5, and C6 are expected to be triplets, assuming coupling only to their immediate methylene neighbors. The protons on C3, being adjacent to the amide nitrogen (N4), are likely to be slightly downfield compared to the protons on C5 and C6. The protons on C6 are adjacent to the tertiary amine (N1).

-

Amine Proton (N4): The proton on N4 is predicted to be a broad singlet, as is typical for N-H protons. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C2 | 168 - 172 |

| C3 | 48 - 52 |

| C5 | 45 - 49 |

| C6 | 53 - 57 |

| C8 | 47 - 51 |

| C9 | 12 - 16 |

Disclaimer: These are predicted values and may vary from experimental results. Predictions are based on computational algorithms and a database of known chemical shifts.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C2): The most downfield signal is predicted for the amide carbonyl carbon (C2) in the range of 168 - 172 ppm.

-

Piperazinone Ring Carbons (C3, C5, C6): The three methylene carbons of the piperazinone ring are expected to appear in the 45 - 57 ppm range. Their exact chemical shifts will be influenced by the adjacent nitrogen atoms.

-

Ethyl Group Carbons (C8, C9): The methylene carbon of the ethyl group (C8) is predicted to be in a similar region to the ring carbons, while the methyl carbon (C9) will be the most upfield signal, typically between 12 and 16 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to residual solvent peak or TMS).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3350 | N-H Stretch | Medium | Secondary Amine (N4-H) |

| 2950 - 2980 | C-H Stretch (sp³) | Strong | Ethyl Group (C8, C9) |

| 2850 - 2930 | C-H Stretch (sp³) | Strong | Piperazinone Ring |

| 1650 - 1680 | C=O Stretch (Amide I) | Strong | Amide (C2=O7) |

| 1450 - 1470 | C-H Bend (Methylene) | Medium | Ring and Ethyl Group |

| 1250 - 1350 | C-N Stretch | Medium | Amine/Amide |

Disclaimer: These are predicted values and may vary from experimental results. Predictions are based on characteristic group frequencies.

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A medium intensity peak is expected in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Strong absorptions are predicted below 3000 cm⁻¹ for the sp³ C-H stretching vibrations of the ethyl group and the piperazinone ring.

-

C=O Stretch: The most prominent peak in the spectrum is expected to be a strong absorption between 1650 and 1680 cm⁻¹, characteristic of the amide carbonyl (Amide I band).

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-H bending and C-N stretching vibrations that are unique to the molecule's overall structure.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials and Equipment:

-

This compound sample (a few drops if liquid, a few milligrams if solid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure with the built-in clamp to ensure good contact.

-

Sample Spectrum: Acquire the spectrum of the sample. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Table 4: Predicted Key m/z Values for this compound in ESI-MS

| m/z (mass/charge) | Ion | Interpretation |

| 129.1022 | [M+H]⁺ | Protonated molecular ion (exact mass: 128.0950) |

| 151.0841 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 100.0760 | [M+H - C₂H₅]⁺ | Loss of the ethyl group |

| 86.0604 | [M+H - C₂H₅N]⁺ | Fragmentation of the piperazinone ring |

| 56.0498 | [C₃H₆N]⁺ | Common fragment from piperazine derivatives |

Disclaimer: Predicted m/z values are based on the molecular formula and common fragmentation pathways. The relative intensities of the fragments can vary significantly depending on the instrument and conditions.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The protonated molecular ion ([M+H]⁺) at m/z 129.1022 would confirm the molecular weight of the compound. The presence of a sodium adduct ([M+Na]⁺) is also common in ESI.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the ethyl group or cleavage of the piperazinone ring. The predicted fragments can provide valuable structural information. For instance, a fragment corresponding to the loss of 29 Da (ethyl group) would be a strong indicator of the N-ethyl substitution.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound sample (dissolved at ~1 mg/mL)

-

LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution data)

-

Syringe pump or liquid chromatography (LC) system for sample introduction.

Procedure (Direct Infusion):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation information is desired, perform MS/MS analysis by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. If high-resolution data is acquired, the elemental composition of the ions can be determined.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a comprehensive starting point for any researcher undertaking the synthesis or analysis of this compound. It is imperative to underscore that while these predictions are based on well-established principles and extensive databases, they should be corroborated with empirical data for definitive structural confirmation and publication purposes. The methodologies outlined herein represent standard, robust practices in the field of analytical chemistry, ensuring that researchers can confidently proceed with the experimental validation of the theoretical data presented.

References

-

NMR Prediction

- IR Spectroscopy Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- General Experimental Procedures: The protocols described are based on standard laboratory practices in organic and analytical chemistry and are not attributed to a single source but represent a consensus of common methodologies. For specific instrument operation, always refer to the manufacturer's guidelines.

An In-depth Technical Guide on the Solubility of 1-Ethylpiperazin-2-one in Organic Solvents

Introduction

1-Ethylpiperazin-2-one is a heterocyclic organic compound of increasing interest within pharmaceutical and agrochemical research. As a derivative of piperazine, it possesses a unique combination of structural features—a cyclic diamine, a lactam functionality, and an ethyl substituent—that impart specific physicochemical properties crucial for its application in drug design and synthesis. Understanding the solubility of this compound in various organic solvents is a critical first step in developing viable formulations, designing efficient purification strategies, and ensuring its effective use in a range of chemical reactions.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide establishes an inferred solubility profile based on fundamental chemical principles and the known properties of structurally analogous compounds. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data for their specific applications.

Inferred Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both polar and non-polar characteristics. The presence of the lactam (a cyclic amide) and the second nitrogen atom in the piperazine ring introduces polarity and the capacity for hydrogen bonding. Conversely, the ethyl group and the hydrocarbon backbone of the ring contribute to its non-polar character. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Based on these structural features and by drawing parallels with related compounds like piperazine and N-methylpiperazine, a qualitative solubility profile for this compound is inferred below.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Methanol | High | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar lactam and amine functionalities of the solute. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate strong solute-solvent interactions, leading to high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which will effectively solvate the this compound molecule. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO. It is expected to be a moderately effective solvent for this compound. | |

| Acetone | Moderate | The polarity of the carbonyl group in acetone should allow for moderate dissolution of the compound through dipole-dipole interactions. | |

| Non-Polar | Toluene | Low | As a non-polar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar regions of this compound, resulting in low solubility. |

| Hexane | Low to Insoluble | Hexane is a non-polar aliphatic hydrocarbon with only weak van der Waals forces. It is not expected to be a suitable solvent for this compound. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a moderately polar solvent that can engage in dipole-dipole interactions. It is often a good solvent for a wide range of organic compounds and is expected to show moderate to high solubility for this compound. |

| Chloroform | Moderate to High | Similar to DCM, chloroform's polarity should enable it to dissolve this compound to a moderate or high extent. |

Underlying Chemical Principles Governing Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules. The key factors at play are:

-

Polarity and Dipole Moment: The lactam group in this compound has a significant dipole moment due to the polarized carbonyl bond and the nitrogen atom. Polar solvents will interact favorably with this dipole, enhancing solubility.

-

Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in strong hydrogen bonding with the solute, leading to high solubility. Aprotic polar solvents that are good hydrogen bond acceptors, like DMSO, will also be effective.

-

Van der Waals Forces: The non-polar ethyl group and the hydrocarbon portions of the piperazine ring will interact with non-polar solvents through weaker London dispersion forces. However, these interactions are generally not strong enough to overcome the energetic cost of disrupting the solute-solute interactions in the solid state, leading to low solubility in non-polar solvents.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The following details a robust method for determining the equilibrium solubility of this compound in a given organic solvent.

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath. Temperature control is crucial as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker bath and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Molecular Structure of this compound

Caption: 2D Structure of this compound.

Conclusion

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ACS Publications - American Chemical Society. (n.d.).

- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-ethylpiperazin-2-one

Introduction: Unveiling N-ethylpiperazin-2-one

N-ethylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazinone family. The piperazinone scaffold is of significant interest in medicinal chemistry and drug development, as it is a structural component in a variety of biologically active molecules.[1][2] The introduction of an ethyl group at the N-1 position of the piperazin-2-one core can modulate its physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-ethylpiperazin-2-one, a plausible synthetic route for its preparation, and essential safety and handling considerations. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on related compounds, and computational predictions to provide a robust resource for researchers and drug development professionals.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of N-ethylpiperazin-2-one are summarized below. It is important to note that while some properties are computationally predicted, they provide a valuable starting point for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[3] |

| Molecular Weight | 128.17 g/mol | PubChem[3] |

| Monoisotopic Mass | 128.09496 Da | PubChem[3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Predicted XlogP | -0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

The negative predicted XlogP value suggests that N-ethylpiperazin-2-one is likely to be a relatively polar molecule with good aqueous solubility.[3] The presence of both hydrogen bond donors and acceptors further supports its potential for interaction with biological systems.

Synthesis of N-ethylpiperazin-2-one: A Plausible Synthetic Pathway

Synthetic Workflow Diagram

Caption: Plausible synthetic route for N-ethylpiperazin-2-one.

Detailed Experimental Protocol

This protocol is a conceptualized procedure and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Piperazin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (2.0 equivalents) in ethanol.

-

Addition of Reagent: Slowly add ethyl chloroacetate (1.0 equivalent) to the solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol under reduced pressure. The resulting residue contains the intermediate, ethyl 2-((2-aminoethyl)amino)acetate, and excess ethylenediamine.

-

Cyclization: Add toluene to the residue and heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the cyclization.

-

Isolation: After cyclization is complete (as monitored by TLC), cool the reaction mixture and remove the toluene under reduced pressure. The crude piperazin-2-one can be purified by crystallization or column chromatography.

Step 2: Synthesis of N-ethylpiperazin-2-one

-

Reaction Setup: In a round-bottom flask, dissolve the purified piperazin-2-one (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

-

Addition of Alkylating Agent: Slowly add iodoethane (1.1 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude N-ethylpiperazin-2-one by column chromatography on silica gel to obtain the final product.

Spectral Data

Safety and Handling

No specific safety data sheet (SDS) for N-ethylpiperazin-2-one is currently available. Therefore, it is imperative to handle this compound with caution, assuming it may possess hazards similar to related compounds, such as N-ethylpiperazine.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

Potential Hazards (Inferred from N-ethylpiperazine):

-

Flammability: N-ethylpiperazine is a flammable liquid.[6] While N-ethylpiperazin-2-one is predicted to be a solid, it should be kept away from ignition sources.

-

Skin and Eye Irritation: N-ethylpiperazine is known to cause skin and eye irritation.[4] Similar properties should be assumed for N-ethylpiperazin-2-one.

-

Toxicity: Handle with care to avoid ingestion and inhalation.

For detailed safety information on a related compound, refer to the Safety Data Sheet for N-ethylpiperazine.[5][6][7]

Conclusion

N-ethylpiperazin-2-one represents a molecule of interest for further exploration in drug discovery and chemical biology. This guide has provided a consolidated overview of its fundamental physicochemical properties, a plausible and detailed synthetic protocol, and essential safety considerations. While there are clear gaps in the experimental data for this compound, the information presented herein, grounded in established chemical principles and data from analogous structures, serves as a valuable and authoritative resource for scientists and researchers. It is our hope that this guide will facilitate further investigation into the properties and potential applications of N-ethylpiperazin-2-one.

References

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. PubChemLite - 1-ethylpiperazin-2-one (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.nl [fishersci.nl]

- 6. lgcstandards.com [lgcstandards.com]

- 7. tcichemicals.com [tcichemicals.com]

1-Ethylpiperazin-2-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] This in-depth technical guide focuses on a specific, yet highly valuable derivative: 1-Ethylpiperazin-2-one. We will explore its synthesis, key chemical transformations, and strategic applications as a heterocyclic building block in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile synthon.

Introduction: The Strategic Value of the Piperazin-2-one Core

Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among these, the piperazin-2-one moiety has emerged as a particularly valuable scaffold.[3][4] Its structure, featuring a six-membered ring with two nitrogen atoms and a lactam functional group, imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. These include:

-

Modulation of Physicochemical Properties: The presence of the polar lactam and the basic secondary amine allows for fine-tuning of solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Structural Rigidity and Vectorial Display of Substituents: The cyclic nature of the piperazin-2-one core provides a degree of conformational constraint, enabling the precise spatial orientation of appended functional groups for optimal interaction with biological targets.

-

Synthetic Tractability: The nitrogen atoms of the piperazin-2-one ring offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3]

The 1-ethyl substituent on the lactam nitrogen of this compound further refines these properties, offering a balance between steric bulk and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.

Synthesis of this compound: Key Methodologies

The efficient and scalable synthesis of this compound is crucial for its widespread application. While multiple strategies can be envisioned, two primary routes are commonly employed, starting from readily available precursors.

Route A: Cyclization of N-Ethylethylenediamine with an α-Haloacetylating Agent

This is a classical and robust approach for the formation of the piperazin-2-one ring. The reaction proceeds via an initial acylation of the more nucleophilic primary amine of N-ethylethylenediamine, followed by an intramolecular nucleophilic substitution to close the ring.

Conceptual Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The piperazin-2-one core, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and the ability to introduce diverse substituents at multiple positions, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by piperazin-2-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underpin their therapeutic potential across a spectrum of diseases, from cancer and infectious diseases to disorders of the central nervous system.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazin-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which piperazin-2-one derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, some compounds have been found to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.[3]

Furthermore, many piperazin-2-one derivatives exhibit cytostatic effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, specific derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4][5] This disruption of the normal cell cycle progression ultimately leads to the inhibition of tumor growth.

B. Enzyme Inhibition: A Targeted Approach

The targeted inhibition of key enzymes involved in cancer progression is a highly sought-after strategy in oncology drug development. Piperazin-2-one derivatives have emerged as potent inhibitors of several critical enzymes.

-

Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Piperazine-chalcone hybrids have been identified as effective VEGFR-2 inhibitors.[5]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain arylamide derivatives containing a piperazine moiety have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis.[6]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers. Benzylpiperazine derivatives have been developed as selective HDAC6 inhibitors with the ability to penetrate the central nervous system.[7]

C. DNA Damage

Recently, acetophenone/piperazin-2-one hybrids have been shown to selectively induce DNA damage in triple-negative breast cancer cells, leading to cell cycle arrest and cell death.[8] This mechanism highlights a novel avenue for the development of targeted therapies for aggressive cancers.

Table 1: Anticancer Activity of Representative Piperazin-2-one Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50/GI50 | Reference |

| Acetophenone/piperazin-2-one hybrids | DNA Damage | MDA-MB-468 (TNBC) | 6.50 µM | [8] |

| Piperazine-chalcone hybrids | VEGFR-2 Inhibition | HCT-116 (Colon) | 0.57 µM | [5] |

| Arylamide-piperazine derivatives | Tubulin Polymerization Inhibition | SMMC-7721, HuH-7 (Liver) | 89.42 nM, 91.62 nM | [6] |

| Benzylpiperazine derivatives | HDAC6 Inhibition | - | 0.11 µM | [7] |

| Quinoxalinyl–piperazine derivatives | G2/M cell cycle arrest, Bcl-2 inhibition | Breast, skin, pancreas, cervix | Dose-dependent inhibition | [3] |

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Antibacterial Activity

Substituted piperazine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action is often attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes. For example, some derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis.[12]

B. Antifungal Activity

In addition to their antibacterial properties, piperazin-2-one derivatives have also exhibited antifungal activity against various fungal species, including Candida albicans and Aspergillus niger.[9][10][13] The ability of these compounds to target both bacterial and fungal pathogens makes them attractive candidates for the development of broad-spectrum antimicrobial agents.

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

| Compound Class | Target Organism(s) | Activity (e.g., MIC) | Reference |

| Substituted piperazine derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant inhibition | [9][10] |

| Chalcones with piperazine moiety | Candida albicans | MIC: 2.22 µg/mL | [10] |

| N,N′-disubstituted piperazines | E. coli | Higher activity than gentamycin | [12] |

III. Antiviral Activity: A Broad-Spectrum Approach

Piperazin-2-one derivatives have been investigated for their antiviral activity against a variety of viruses, including RNA and DNA viruses.

One notable mechanism of action involves the inhibition of viral entry and replication. For instance, piperazine itself has been shown to bind to the hydrophobic pocket of the alphavirus capsid protein, suggesting a potential mechanism for inhibiting viruses like Chikungunya.[14] Furthermore, arylpiperazine derivatives have been reported to exhibit activity against Coxsackie virus, Yellow fever virus, and Influenza virus.[15] More recent research has also explored piperazine-substituted derivatives of favipiravir for their potential to inhibit the Nipah virus.[16]

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The piperazine scaffold is a common feature in many CNS-active drugs.[17] Piperazin-2-one derivatives have shown potential in modulating various neurotransmitter systems, suggesting their utility in treating neurological and psychiatric disorders.

Their activity is often attributed to their ability to interact with various receptors in the CNS, including serotonin and dopamine receptors.[18] This interaction can lead to a range of effects, including anxiolytic, antidepressant, and antipsychotic activities. The development of CNS-penetrant HDAC6 inhibitors based on the benzylpiperazine scaffold further highlights the potential of these derivatives in treating neurodegenerative diseases.[7]

V. Experimental Protocols

A. Synthesis of Piperazin-2-one Derivatives

A common synthetic route to piperazin-2-one derivatives involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide. The following is a general, illustrative protocol.

Step-by-Step Methodology:

-

N-Alkylation/Arylation of Ethylenediamine: To a solution of excess ethylenediamine in a suitable solvent (e.g., dichloromethane), slowly add the desired alkyl or aryl halide. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Cyclization: The purified N-substituted ethylenediamine is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled in an ice bath. An α-haloacetyl halide (e.g., chloroacetyl chloride) is added dropwise. A base, such as triethylamine, is added to neutralize the generated acid.

-

Final Purification: The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography to yield the desired piperazin-2-one derivative.

Diagram 1: General Synthetic Scheme for Piperazin-2-one Derivatives

Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: A step-by-step process for evaluating the cytotoxicity of compounds.

VI. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of piperazin-2-one derivatives is highly dependent on the nature and position of the substituents on the piperazine ring. For instance, in the context of anticancer activity, the presence of specific aryl groups can significantly enhance cytotoxicity. Similarly, for antimicrobial activity, the introduction of different functional groups can modulate the spectrum of activity against various pathogens.[1][2]

A comprehensive understanding of the SAR is crucial for the rational design of more potent and selective piperazin-2-one-based therapeutic agents.[19] Future research should focus on:

-